trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol

Description

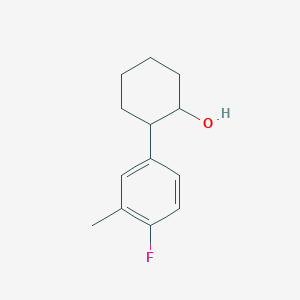

trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol: is a fluorinated compound with the molecular formula C₁₃H₁₇FO and a molecular weight of 208.27 g/mol . This compound is known for its unique molecular structure, which includes a cyclohexanol ring substituted with a 4-fluoro-3-methylphenyl group in the trans configuration .

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3 |

InChI Key |

NGMFHSGOHAVGAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a cyclohexane derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of 4-fluoro-3-methylphenylcyclohexanone.

Reduction: Formation of trans-2-(4-fluoro-3-methylphenyl)cyclohexane.

Substitution: Formation of trans-2-(4-substituted-3-methylphenyl)cyclohexanol.

Scientific Research Applications

Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol involves its interaction with molecular targets through its hydroxyl and fluorinated phenyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- trans-2-(4-Chloro-3-methylphenyl)cyclohexanol

- trans-2-(4-Bromo-3-methylphenyl)cyclohexanol

- trans-2-(4-Methylphenyl)cyclohexanol

Comparison: Compared to its analogs, trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Biological Activity

trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is an organic compound notable for its unique structural features, including a cyclohexanol framework and a para-fluorinated aromatic substituent. Its molecular formula is C13H17FO, with a molecular weight of approximately 208.27 g/mol. The presence of fluorine and hydroxyl groups in its structure suggests potential biological activity that merits investigation.

The compound can undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, due to the influence of the fluorine atom and hydroxyl group on adjacent carbon atoms. Several synthetic routes have been explored to produce this compound, which include:

- Nucleophilic substitution reactions involving fluorinated precursors.

- Electrophilic aromatic substitutions where cyclohexanol derivatives react with para-fluorinated phenols.

Antibacterial Properties

Research has indicated that compounds with similar structures exhibit antibacterial activity. For instance, studies have shown that certain derivatives of cyclohexanol possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also demonstrate similar properties. In vitro assays using the agar well diffusion method could be employed to evaluate its efficacy against various bacterial strains .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets, acting as a ligand that modulates receptor or enzyme activity. This interaction can lead to alterations in cellular signaling pathways, potentially affecting various biological processes such as inflammation or cell proliferation .

Comparative Analysis

To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| trans-2-(3-Chloro-4-methylphenyl)cyclohexanol | 1443312-43-3 | Contains chlorine instead of fluorine, altering reactivity. |

| 4-Fluorophenol | 371-41-9 | A simpler structure with only one aromatic ring and a hydroxyl group. |

| 4-Methylcyclohexanol | 10024-97-8 | Lacks fluorine but has similar cyclohexanol characteristics. |

This table illustrates how variations in substituents can significantly impact the chemical behavior and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.